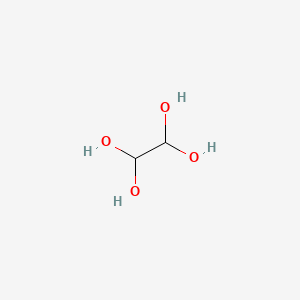
Ethane-1,1,2,2-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,1,2,2-tetrol, also known as 1,1,2,2-tetrahydroxyethane, is an organic compound with the molecular formula C₂H₆O₄. This compound is characterized by the presence of four hydroxyl groups attached to a two-carbon backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of glyoxal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of glyoxal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethane-1,1,2,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form glyoxal or other oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include glyoxal (oxidation), this compound derivatives (substitution), and reduced forms of the compound (reduction) .
Aplicaciones Científicas De Investigación
Ethane-1,1,2,2-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethane-1,1,2,2-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes this compound a valuable compound in studying molecular interactions and designing new materials .
Comparación Con Compuestos Similares
Ethane-1,1,2,2-tetrol can be compared with other polyhydric alcohols such as:
Ethane-1,2-diol (ethylene glycol): Unlike this compound, ethane-1,2-diol has only two hydroxyl groups and is widely used as an antifreeze agent.
Propane-1,2,3-triol (glycerol): Glycerol has three hydroxyl groups and is commonly used in pharmaceuticals and cosmetics.
Butane-1,2,3,4-tetrol (erythritol): Erythritol, like this compound, has four hydroxyl groups but differs in its carbon backbone structure.
Propiedades
Número CAS |
44307-07-5 |
|---|---|
Fórmula molecular |
C2H6O4 |
Peso molecular |
94.07 g/mol |
Nombre IUPAC |
ethane-1,1,2,2-tetrol |
InChI |
InChI=1S/C2H6O4/c3-1(4)2(5)6/h1-6H |
Clave InChI |
AXCZRQHGMPTZPR-UHFFFAOYSA-N |
SMILES canónico |
C(C(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















